molecular formula C17H13NO2 B8737882 4-(2-quinolinylmethoxy)Benzaldehyde

4-(2-quinolinylmethoxy)Benzaldehyde

Cat. No.: B8737882
M. Wt: 263.29 g/mol
InChI Key: BYPHHRAYJCPPFL-UHFFFAOYSA-N
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Description

4-(2-quinolinylmethoxy)Benzaldehyde is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(quinolin-2-ylmethoxy)benzaldehyde

InChI

InChI=1S/C17H13NO2/c19-11-13-5-9-16(10-6-13)20-12-15-8-7-14-3-1-2-4-17(14)18-15/h1-11H,12H2

InChI Key

BYPHHRAYJCPPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloromethylquinoline hydrochloride (6.42 g, 30 mmol), 4-hydroxybenzaldehyde (3.66 g, 30 mmol) and potassium carbonate (9.12 g, 66 mmol) were combined, to which 50 ml of DMF were added. The resulting mixture was stirred overnight at 90° C. The solvent was driven off under reduced pressure, the residue was extracted with ethyl acetate. The organic layer was washed with 1 N aqueous solution of sodium hydroxide and a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, whereby 7.19 g of the title compound were obtained (yield: 91%).
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6.42 g
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3.66 g
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9.12 g
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50 mL
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Yield
91%

Synthesis routes and methods II

Procedure details

A solution of 0.65 g (5.4 mmol) 4-hydroxybenzaldehyde, 0.94 g (5.3 mmol) of 2-quinolinylmethylchloride, and 0.75 g (5.4 mmol) of potassium carbonate in 15 ml of DMF is heated at 60° C. overnight. The reaction mixture is poured into water. The precipitate is collected on a filter and purified by dry column chromatography to give 4(2-quinolinylmethyloxy)benzaldehyde.
Quantity
0.65 g
Type
reactant
Reaction Step One
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0.94 g
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reactant
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0.75 g
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reactant
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15 mL
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Synthesis routes and methods III

Procedure details

To a solution of sodium metal (0.9 g, 39.13 g.a.) in absolute ethanol (50 mL) is added dropwise under nitrogen a solution of 4-hydroxybenzaldehyde (5 g, 40.94 mmole) in absolute ethanol (50 mL). The mixture is gently refluxed for 1 hour and then treated dropwise with a solution of 2-chloromethylquinoline (free base, 7.24 g, 40.76 mmole), freshly prepared from the HCl salt) in ethanol (50 mL). The mixture is refluxed for 24 hours, the solvent is evaporated and the residue is partitioned between water and ethyl acetate. The organic layer is washed with 5% NaOH (pH 8), water, brine to neutral and dried (MgSO4). Removal of the solvent yields the title compound as a yellow solid (9.81 g). The crude material is further purified by flash chromatography (on silica Merck-60, hexane-ethyl acetate 9:1 to remove less polar impurities and 8:2 to elute the product). Yield: 7.37 g (71.5%), m.p. 82°-83° C.
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0 (± 1) mol
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7.24 g
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0 (± 1) mol
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reactant
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50 mL
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solvent
Reaction Step Three
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5 g
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture containing 2-(chloromethyl)quinoline hydrochloride (15 g), 4-hydroxybenzaldehyde (8.56 g) and anhydrous potassium carbonate (29 g) was heated under reflux in acetone (300 mL) for 86 h. After cooling to room temperature, ether (400 mL) was added and the mixture was filtered on celite. The filtrate was evaporated to dryness under reduced pressure and purified by flash chromatography using 15% ethyl acetate/hexane. The title compound was obtained after recrystallization from ethyl acetate/hexane m.p. 89°-90°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
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29 g
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reactant
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400 mL
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reactant
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300 mL
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